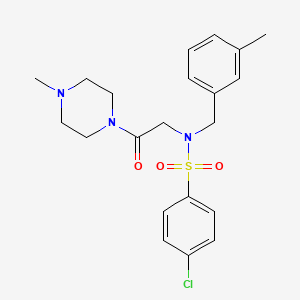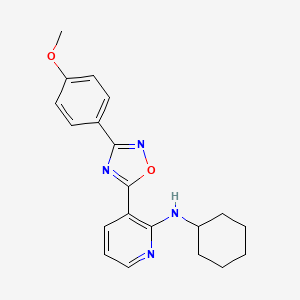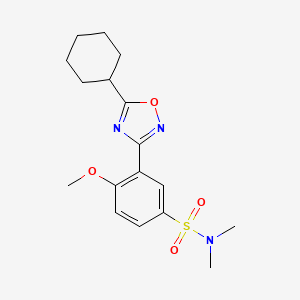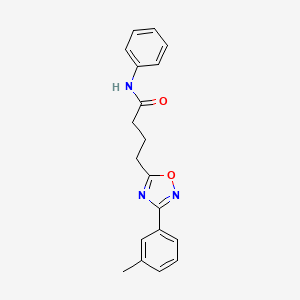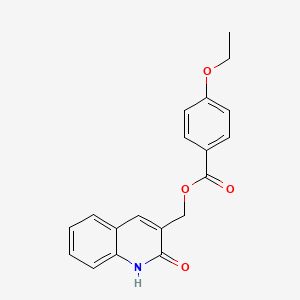
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a member of the family of quinoline-based compounds that have been shown to exhibit potent anti-tumor activity. HMN-214 has been found to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs.
作用機序
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide is not fully understood, but it is believed to work by inhibiting the activity of a protein called Aurora kinase A. This protein is involved in the regulation of cell division, and its overexpression has been linked to the development and progression of cancer. By inhibiting the activity of this protein, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide is thought to disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit the growth of blood vessels (angiogenesis) that supply nutrients to tumors. This can lead to the starvation of cancer cells and the inhibition of tumor growth. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has also been found to induce the expression of genes that are involved in the regulation of cell death and the immune response.
実験室実験の利点と制限
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for use in a variety of experimental systems. It has also been extensively studied for its potential use in cancer treatment, which has led to a better understanding of its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide in lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain experimental systems. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide. One area of interest is the development of more potent and selective inhibitors of Aurora kinase A. This could lead to the development of more effective cancer treatments that have fewer side effects. Another area of interest is the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide in combination with other cancer treatments, such as immunotherapy. This could enhance the effectiveness of these treatments and lead to better outcomes for cancer patients. Finally, there is also interest in studying the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide in other disease states, such as neurodegenerative disorders and infectious diseases.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide involves several steps, including the reaction of 6-methyl-2-hydroxyquinoline with formaldehyde and m-tolylisobutyric acid. The resulting product is then subjected to various purification and isolation techniques to obtain the final compound.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has been extensively studied for its potential use in cancer treatment. It has been found to exhibit potent anti-tumor activity in a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(19-7-5-6-15(3)11-19)13-18-12-17-10-16(4)8-9-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCNSJIGDKYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7688880.png)

![N-(3,4-dichlorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7688892.png)
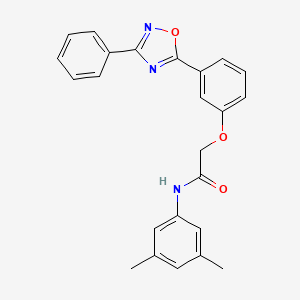
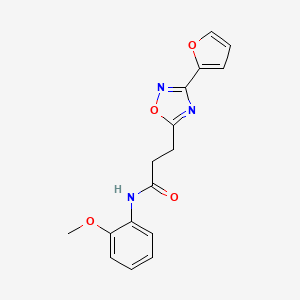
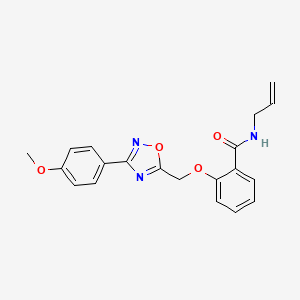
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7688904.png)
